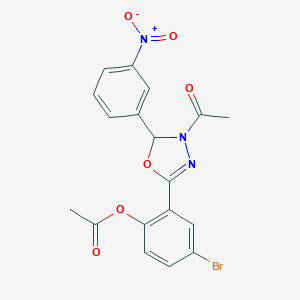![molecular formula C22H18N4O3 B228287 2-[2-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-phenylquinazolin-4-one](/img/structure/B228287.png)
2-[2-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-phenylquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-phenylquinazolin-4-one, also known as PHQ-2, is a quinazolinone derivative that has gained significant attention in scientific research due to its potential therapeutic applications. PHQ-2 has been found to exhibit various biological activities, including anticancer, anti-inflammatory, and antioxidant effects. In
作用機序
The mechanism of action of 2-[2-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-phenylquinazolin-4-one is not fully understood. However, it has been suggested that the compound exerts its biological activity by targeting multiple signaling pathways in cells. It has been found to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C, which are involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
2-[2-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-phenylquinazolin-4-one has been found to exhibit various biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA synthesis in cancer cells. It also modulates the expression of genes involved in cell cycle regulation and apoptosis.
In addition, 2-[2-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-phenylquinazolin-4-one has been found to reduce the production of reactive oxygen species and inhibit the activity of inflammatory enzymes, such as cyclooxygenase-2 and inducible nitric oxide synthase. These effects contribute to the compound's anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the advantages of using 2-[2-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-phenylquinazolin-4-one in lab experiments is its broad range of biological activities. The compound has been found to exhibit anticancer, anti-inflammatory, and antioxidant effects, making it a versatile tool for studying various biological processes.
However, one of the limitations of using 2-[2-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-phenylquinazolin-4-one is its potential toxicity. The compound has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experimental settings. Additionally, the mechanism of action of 2-[2-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-phenylquinazolin-4-one is not fully understood, which may complicate its use in certain studies.
将来の方向性
Despite the limitations, 2-[2-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-phenylquinazolin-4-one holds great promise for future research. One potential direction for future studies is to investigate the compound's potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to elucidate the mechanism of action of 2-[2-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-phenylquinazolin-4-one and identify its molecular targets.
Another direction for future research is to explore the structure-activity relationship of 2-[2-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-phenylquinazolin-4-one and its derivatives. By modifying the structure of the compound, researchers may be able to enhance its biological activity and reduce its toxicity.
Conclusion:
In conclusion, 2-[2-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-phenylquinazolin-4-one is a quinazolinone derivative that exhibits various biological activities, including anticancer, anti-inflammatory, and antioxidant effects. The compound has been extensively studied for its potential therapeutic applications and holds great promise for future research. However, further studies are needed to fully understand the mechanism of action of 2-[2-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-phenylquinazolin-4-one and identify its molecular targets.
合成法
The synthesis of 2-[2-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-phenylquinazolin-4-one involves the condensation of 2-hydrazinyl-3-phenylquinazolin-4-one with 5-methoxy-2,4-cyclohexadienone. The reaction is carried out in the presence of a catalyst under reflux conditions. The resulting product is then purified using column chromatography to obtain pure 2-[2-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-phenylquinazolin-4-one.
科学的研究の応用
2-[2-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-phenylquinazolin-4-one has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anticancer activity by inhibiting the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis and cell cycle arrest in cancer cells.
In addition to its anticancer activity, 2-[2-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-phenylquinazolin-4-one has been found to exhibit anti-inflammatory and antioxidant effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It also has antioxidant properties, which can protect cells from oxidative damage caused by free radicals.
特性
分子式 |
C22H18N4O3 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC名 |
2-[2-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C22H18N4O3/c1-29-19-13-7-8-15(20(19)27)14-23-25-22-24-18-12-6-5-11-17(18)21(28)26(22)16-9-3-2-4-10-16/h2-14,23H,1H3,(H,24,25)/b15-14+ |
InChIキー |
PYWZGFQSCKACBU-CCEZHUSRSA-N |
異性体SMILES |
COC1=CC=C/C(=C\NNC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4)/C1=O |
SMILES |
COC1=CC=CC(=CNNC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4)C1=O |
正規SMILES |
COC1=CC=CC(=CNNC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Copper, [[2,2'-[1,2-ethanediylbis[(nitrilo-kappaN)methylidyne]]bis[phenolato-kappaO]](2-)]-, (SP-4-2)-](/img/structure/B228223.png)
![(4E)-4-[(7-methoxy-2-morpholin-4-ylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B228228.png)
![Methyl [3-amino-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]acetate](/img/structure/B228229.png)
![3-(2-methoxyphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-1,2-dihydroquinazolin-4-one](/img/structure/B228236.png)
acetate](/img/structure/B228245.png)
![2-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid](/img/structure/B228247.png)




![[4-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B228289.png)
